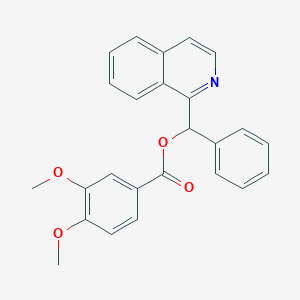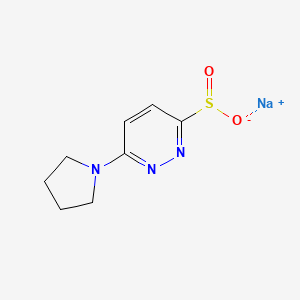
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is a chemical compound with the molecular formula C8H11N3O2S.Na . It has a molecular weight of 235.24 . The compound is typically stored at -10 degrees Celsius .
Molecular Structure Analysis
The InChI code for Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is 1S/C8H11N3O2S.Na/c12-14(13)8-4-3-7(9-10-8)11-5-1-2-6-11;/h3-4H,1-2,5-6H2,(H,12,13);/q;+1/p-1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
Sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate is a powder . It has a molecular weight of 235.24 . The compound is typically stored at -10 degrees Celsius .Scientific Research Applications
1. Synthesis of Sulfones and Sulfides
Guo et al. (2018) describe the iodine-induced sulfonylation and sulfenylation of imidazopyridines using sodium sulfinates as the sulfur source. This method allows for the selective difunctionalization of imidazo[1,2-a]pyridine to access sulfones and sulfides in good yields, suggesting potential applications in synthesizing various sulfur-containing organic compounds (Guo et al., 2018).
2. Reactivity with Other Compounds
Rouchaud et al. (1997) explored the reactivity of 2-substituted 3-ethylsulfonylpyridines. They found that sodium sulfite reaction with certain compounds generated 2-sodiumsulfonate-3-ethylsulfonylpyridine. Such reactivity profiles might be relevant for chemical transformations involving sodium 6-(pyrrolidin-1-yl)pyridazine-3-sulfinate (Rouchaud et al., 1997).
3. Synthesis of Novel Sulfones
Desideri et al. (1980) synthesized new sulfones, which are analogues of bis-(4-aminophenyl)sulfone (DDS), containing a heterocycle like pyrimidine, pyrazine, or pyridazine. These compounds were synthesized by reacting sodium p-amino- or p-acetamidobenzensulfinate with corresponding halodiazine, indicating the potential for synthesizing a range of sulfone-based compounds (Desideri et al., 1980).
4. Synthesis of Spiro[indole-3,3'-pyrrolidines]
Dong et al. (2020) reported a method for synthesizing sulfonylated spiro[indole-3,3'-pyrrolidines] using sulfinate sodium. This transformation showcased good functional group tolerance and ease of operation, signifying a pathway to creating complex molecular architectures (Dong et al., 2020).
5. Insecticidal Applications
Buysse et al. (2017) conducted studies on compounds initially designed as herbicides and discovered a series of [6-(3-pyridyl)pyridazin-3-yl]amides with aphicidal properties. The structure-activity relationship studies of these compounds suggest potential applications in insecticidal chemistry (Buysse et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
sodium;6-pyrrolidin-1-ylpyridazine-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.Na/c12-14(13)8-4-3-7(9-10-8)11-5-1-2-6-11;/h3-4H,1-2,5-6H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCUGEXMDSFGSW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N3NaO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

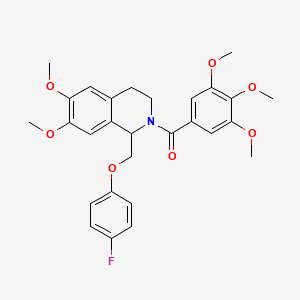
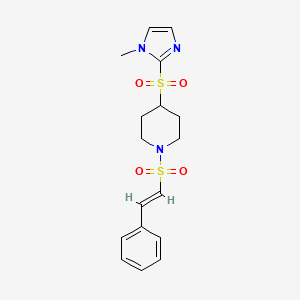
![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)
![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B3006473.png)
![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)
![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006478.png)

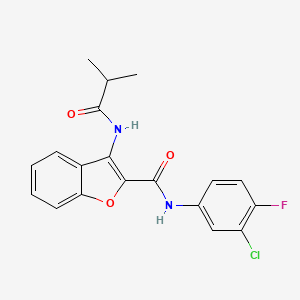
![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)
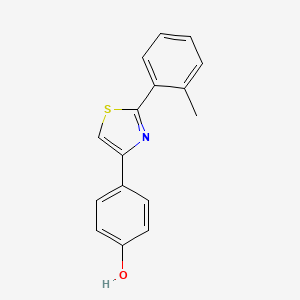
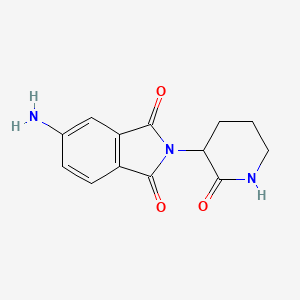
![ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3006486.png)
